Methyl 2-amino-5-chloro-4-methylbenzoate
Overview
Description
Methyl 2-amino-5-chloro-4-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-chloro-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF). This reaction introduces a chlorine atom at the para position relative to the amino group, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-chloro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through reactions like Suzuki coupling, where a boronic acid derivative is used as a reagent.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives under appropriate conditions.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can participate in esterification reactions to form different esters.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Hydrolysis: Formation of benzoic acids.
Scientific Research Applications
Methyl 2-amino-5-chloro-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 2-amino-5-chloro-4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-chloro-5-methylbenzoate
- Methyl 2-amino-5-chloro-3-methylbenzoate
- Methyl 2-amino-5-chloro-4-methoxybenzoate
Uniqueness
Methyl 2-amino-5-chloro-4-methylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-5-chloro-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJHURWTCNZWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277078 | |
Record name | Methyl 2-amino-5-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63480-14-8 | |
Record name | Methyl 2-amino-5-chloro-4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63480-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-5-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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